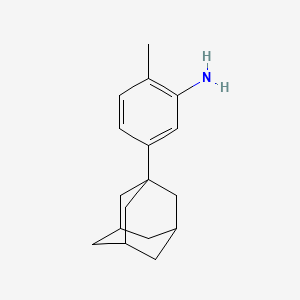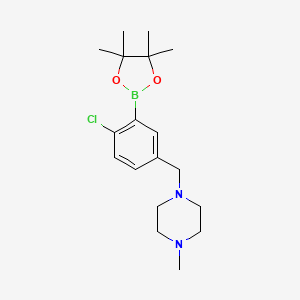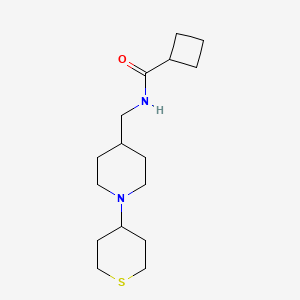
2-chlorobenzene-1,3,5-trisulfonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chlorobenzene-1,3,5-trisulfonyl chloride is a chemical compound with the molecular formula C6H2Cl4O6S3 and a molecular weight of 408.056 . It is a derivative of benzene, where the hydrogen atoms on the benzene ring are replaced by sulfonyl chloride groups .
Molecular Structure Analysis
The molecular structure of 2-chlorobenzene-1,3,5-trisulfonyl chloride consists of a benzene ring with three sulfonyl chloride groups and one chlorine atom attached to it . The InChI code for this compound is 1S/C6H2ClF3O6S3/c7-6-4 (18 (9,13)14)1-3 (17 (8,11)12)2-5 (6)19 (10,15)16/h1-2H .Applications De Recherche Scientifique
Interaction with Nucleophiles
Research by Filatov et al. (2012) on a similar compound, 2,4,6-tris(fluorosulfonyl)chlorobenzene, demonstrated its high reactivity due to the presence of strong electron-withdrawing groups. This reactivity allows for selective substitution reactions with various nucleophiles, leading to the formation of ethers, amines, and sulfides. Such selective reactions are crucial for designing specific molecular architectures in pharmaceuticals and materials science (Filatov, Boiko, & Yagupolskii, 2012).
Synthesis of Sulfonated Compounds
Another study by Clayden et al. (2009) explored the formation of water-soluble sulfonated azacalix[4]arenes from cyanuric chloride, showcasing the versatility of sulfonyl chlorides in synthesizing cyclic compounds with potential applications in catalysis and sensing. This work underlines the ability of sulfonyl chlorides to engage in complex formation reactions, highlighting their utility in creating functional materials with specific properties (Clayden, Rowbottom, Hutchings, & Ebenezer, 2009).
Analytical and Spectroscopic Studies
Gayathri and Arivazhagan (2012) conducted comprehensive analyses on 2,4,5-trichlorobenzene sulfonyl chloride, including structural, electronic, and vibrational studies, to understand its properties better. Their research demonstrates the importance of sulfonyl chlorides in developing novel pharmaceuticals, dyes, and agricultural chemicals. This study exemplifies how analytical techniques can unravel the complex nature of these compounds, paving the way for their application in various industries (Gayathri & Arivazhagan, 2012).
Large-Scale Preparation for Drug Synthesis
Meckler and Herr (2012) detailed the scalable preparation of a related compound, 2-(methansulfonyl)benzenesulfonyl chloride, used as a key building block in drug synthesis. This work emphasizes the critical role of sulfonyl chlorides in the pharmaceutical industry, providing a blueprint for large-scale production of complex molecules (Meckler & Herr, 2012).
Molecular Structure Analysis
Petrova et al. (2008) focused on the molecular structure of 2-chlorobenzenesulfonyl chloride, employing electron diffraction and quantum-chemical methods. Understanding the molecular structure is vital for exploiting these compounds in synthesis and material science, offering insights into how structural attributes influence reactivity and functionality (Petrova, Petrov, Girichev, Oberhammer, & Ivanov, 2008).
Propriétés
IUPAC Name |
2-chlorobenzene-1,3,5-trisulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4O6S3/c7-6-4(18(9,13)14)1-3(17(8,11)12)2-5(6)19(10,15)16/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVFVIXFGPYMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)S(=O)(=O)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chlorobenzene-1,3,5-trisulfonyl Chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-cyclopentyl-2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![ethyl 2-({[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2738203.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone oxalate](/img/structure/B2738204.png)

![3-Ethyl-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2738207.png)

![N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2738214.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2738216.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2738221.png)